ERK1/2 inhibitor 9
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Overview
Description
ERK1/2 inhibitor 9 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. This compound is of significant interest in cancer research due to its potential to inhibit the growth of cancer cells by blocking the ERK1/2 signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
ERK1/2 inhibitor 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity .
Scientific Research Applications
ERK1/2 inhibitor 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ERK1/2 signaling pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant ERK1/2 signaling, such as melanoma and lung cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mechanism of Action
ERK1/2 inhibitor 9 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK1/2. This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s molecular targets include the threonine and tyrosine residues in the activation loop of ERK1/2, which are critical for their catalytic activity .
Comparison with Similar Compounds
ERK1/2 inhibitor 9 can be compared with other ERK inhibitors, such as:
SCH772984: A type I 1/2 kinase inhibitor that targets both the ATP binding pocket and the allosteric pocket of ERK2.
LY3214996: A selective ATP-competitive ERK inhibitor with potent antitumor activity.
Ulixertinib (BVD-523): A first-in-class ERK1/2 kinase inhibitor with clinical activity in BRAF- and NRAS-mutant cancers
This compound is unique due to its dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by MEK1/2. This dual inhibition results in more durable pathway suppression and enhanced antitumor efficacy compared to single-mechanism inhibitors .
Properties
Molecular Formula |
C31H32ClN7O3 |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]pyridin-2-yl]but-3-ynyl]carbamate |
InChI |
InChI=1S/C31H32ClN7O3/c1-2-28(40)37-26-15-8-9-16-27(26)38-29-25(32)21-35-30(39-29)36-23-17-19-33-22(20-23)12-10-11-18-34-31(41)42-24-13-6-4-3-5-7-14-24/h2-4,8-9,15-17,19-21,24H,1,5-7,11,13-14,18H2,(H,34,41)(H,37,40)(H2,33,35,36,38,39)/b4-3- |
InChI Key |
MEGBFSKPEJSVCC-ARJAWSKDSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCC/C=C\CC4 |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCCC=CCC4 |
Origin of Product |
United States |
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